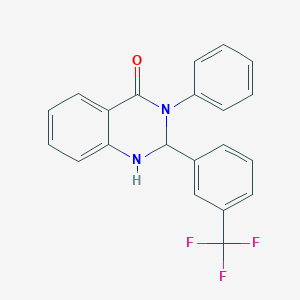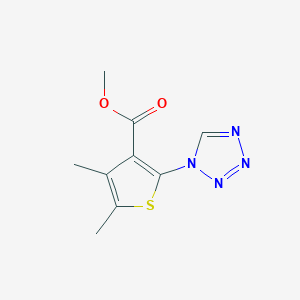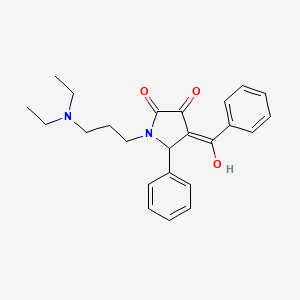![molecular formula C15H22BrN3O2 B11507813 N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11507813.png)
N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a piperazine ring, and a hydroxyethyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Acylation: The brominated intermediate is then acylated with chloroacetyl chloride to form the corresponding acetamide.
Piperazine Introduction: The acetamide is reacted with 1-(2-hydroxyethyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of N-(3-bromo-4-methylphenyl)-2-[4-(2-carboxyethyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-(4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide: Similar structure with a chlorine atom instead of bromine.
N-(3-bromo-4-methylphenyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide: Similar structure with a methoxyethyl group instead of hydroxyethyl.
Uniqueness
N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The hydroxyethyl group also provides a site for further chemical modifications, potentially enhancing its versatility in various applications.
Properties
Molecular Formula |
C15H22BrN3O2 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H22BrN3O2/c1-12-2-3-13(10-14(12)16)17-15(21)11-19-6-4-18(5-7-19)8-9-20/h2-3,10,20H,4-9,11H2,1H3,(H,17,21) |
InChI Key |
WEBBZBDAKYQROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-[4-(Dimethylamino)phenyl]-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl}(phenyl)methanone](/img/structure/B11507739.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate](/img/structure/B11507744.png)
![4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol](/img/structure/B11507752.png)
![N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B11507754.png)

![2-Methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11507776.png)
![4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11507786.png)
![6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507792.png)
![3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11507793.png)
![N-cyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11507806.png)

![(Furan-2-yl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11507811.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507815.png)
